molecular formula C13H19FN2O B4609997 1-Butan-2-yl-3-[2-(4-fluorophenyl)ethyl]urea

1-Butan-2-yl-3-[2-(4-fluorophenyl)ethyl]urea

Cat. No.: B4609997
M. Wt: 238.30 g/mol
InChI Key: HYPHXZVJXXPVCX-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-[2-(4-fluorophenyl)ethyl]urea is an organic compound that features a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-3-[2-(4-fluorophenyl)ethyl]urea typically involves the reaction of butan-2-amine with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of reagents and then allowing the reaction to proceed at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-3-[2-(4-fluorophenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products include oxidized derivatives of the butan-2-yl group.

    Reduction: The major products are reduced forms of the urea group.

    Substitution: The major products are substituted derivatives at the fluorophenyl group.

Scientific Research Applications

1-Butan-2-yl-3-[2-(4-fluorophenyl)ethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-[2-(4-fluorophenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, resulting in the observed therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Butan-2-yl-3-[2-(4-chlorophenyl)ethyl]urea: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-Butan-2-yl-3-[2-(4-bromophenyl)ethyl]urea: Similar structure but with a bromine atom instead of a fluorine atom.

    1-Butan-2-yl-3-[2-(4-methylphenyl)ethyl]urea: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

1-Butan-2-yl-3-[2-(4-fluorophenyl)ethyl]urea is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

1-butan-2-yl-3-[2-(4-fluorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-3-10(2)16-13(17)15-9-8-11-4-6-12(14)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPHXZVJXXPVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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